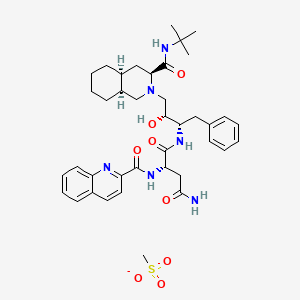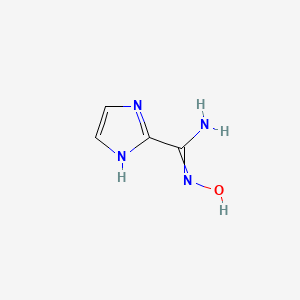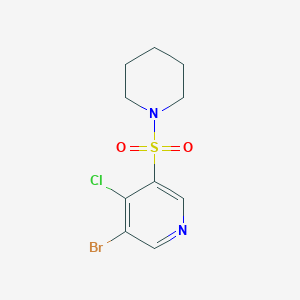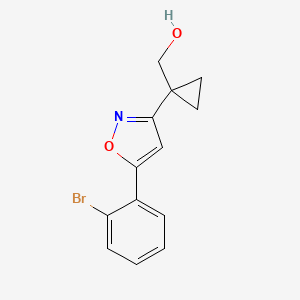
N-(4-amino-2-bromophenyl)-2-bromoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-bromophenyl)-2-bromoacetamide is a chemical compound with the molecular formula C8H8Br2N2O. It is characterized by the presence of both amino and bromo functional groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-bromophenyl)-2-bromoacetamide typically involves the bromination of 4-aminoacetophenone followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step. The reaction is usually carried out under reflux conditions to ensure complete bromination and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-2-bromophenyl)-2-bromoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively.
Applications De Recherche Scientifique
N-(4-amino-2-bromophenyl)-2-bromoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-amino-2-bromophenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The amino and bromo groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromophenol: Similar in structure but lacks the acetamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is used for its antimicrobial properties.
Uniqueness
N-(4-amino-2-bromophenyl)-2-bromoacetamide is unique due to the presence of both amino and bromo groups on the phenyl ring, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H8Br2N2O |
|---|---|
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
N-(4-amino-2-bromophenyl)-2-bromoacetamide |
InChI |
InChI=1S/C8H8Br2N2O/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4,11H2,(H,12,13) |
Clé InChI |
NQBLGEDOMUSVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Br)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)



![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

